H-Trp-ser-OH

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Trp-ser-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for the preparation of peptides. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Attachment of the first amino acid: The carboxyl group of the first amino acid (tryptophan) is attached to the resin.

Deprotection: The protecting group on the amino group of tryptophan is removed.

Coupling: The carboxyl group of the next amino acid (serine) is activated and coupled to the free amino group of tryptophan.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

H-Trp-ser-OH can undergo various chemical reactions, including:

Oxidation: The indole ring of tryptophan can be oxidized under specific conditions.

Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.

Substitution: The hydroxyl group of serine can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles like alkyl halides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives.

Applications De Recherche Scientifique

H-Trp-ser-OH has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide interactions and conformations.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the development of peptide-based materials and sensors.

Mécanisme D'action

The mechanism of action of H-Trp-ser-OH involves its interaction with specific molecular targets. The indole ring of tryptophan can engage in stacking interactions with aromatic residues in proteins, while the hydroxyl group of serine can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

L-tryptophyl-L-alanine: Similar structure but with alanine instead of serine.

L-tryptophyl-L-glycine: Contains glycine instead of serine.

L-tryptophyl-L-threonine: Threonine replaces serine in this dipeptide.

Uniqueness

H-Trp-ser-OH is unique due to the presence of both an indole ring and a hydroxyl group, allowing it to participate in a diverse range of interactions. This combination of structural features makes it particularly valuable for studying peptide behavior and developing new applications.

Activité Biologique

H-Trp-Ser-OH, or L-Tryptophan-L-Serine, is a dipeptide consisting of the amino acids tryptophan and serine. This compound has garnered attention in biological and medicinal research due to its potential therapeutic effects and its role in various biochemical processes. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

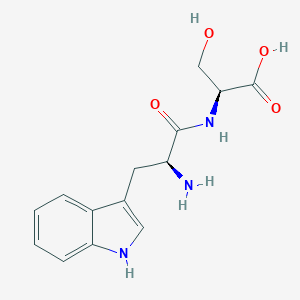

The chemical structure of this compound can be represented as follows:

This dipeptide exhibits unique properties due to the presence of tryptophan, an essential amino acid involved in serotonin synthesis, and serine, a non-essential amino acid critical for various metabolic functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuroprotection : The compound has been linked to neuroprotective effects, potentially aiding in the prevention of neurodegenerative diseases.

- Immune Modulation : Studies suggest that it can modulate immune responses, enhancing the body's defense mechanisms against pathogens.

- Antioxidant Properties : The dipeptide may exhibit antioxidant activity, contributing to cellular protection against oxidative stress.

The biological effects of this compound are mediated through various mechanisms:

- Receptor Interaction : Peptides can act as agonists or antagonists by binding to specific cell surface receptors, influencing cellular signaling pathways.

- Metabolic Pathways : Tryptophan is involved in several metabolic pathways, including the kynurenine and serotonin pathways, which are crucial for mood regulation and neurological function.

Case Studies

-

Neuroprotective Effects :

- A study demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The findings indicated a significant reduction in cell death rates when treated with this dipeptide compared to control groups.

-

Immune Response Modulation :

- In an experimental model, administration of this compound resulted in enhanced production of cytokines, suggesting a role in boosting immune responses against infections.

Data Table: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Reduced apoptosis in neuronal cells | |

| Immune modulation | Increased cytokine production | |

| Antioxidant | Decreased oxidative stress markers |

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:

- Absorption : Peptides like this compound face challenges in absorption due to enzymatic degradation in the gastrointestinal tract.

- Distribution : Once absorbed, it may distribute widely due to its small size and solubility.

- Metabolism and Excretion : Metabolism primarily occurs through hydrolysis into constituent amino acids, with renal excretion being a significant pathway.

Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids:

- Attachment : The first amino acid (tryptophan) is attached to a solid resin.

- Deprotection : Protective groups on amino groups are removed.

- Coupling : The next amino acid (serine) is coupled to form the dipeptide.

- Cleavage and Purification : The peptide is cleaved from the resin and purified.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c15-10(13(19)17-12(7-18)14(20)21)5-8-6-16-11-4-2-1-3-9(8)11/h1-4,6,10,12,16,18H,5,7,15H2,(H,17,19)(H,20,21)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVYPSWUSKCCHG-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of H-Trp-Ser-OH identified in the study?

A1: The research utilized infrared-UV double resonance spectroscopy and quantum chemical calculations to characterize the structure of this compound (a dipeptide composed of Tryptophan and Serine). The study revealed two predominant conformations in a gas phase environment. Both conformations exhibit a compact folded structure stabilized by two hydrogen bonds. Notably, the serine residue stacks above the indole ring of the tryptophan residue. Additionally, the lowest energy conformer exhibits an unusual interaction between the NH group of tryptophan and the carbonyl group (C=O) of the peptide bond. []

Q2: Why is the inclusion of dispersion forces important in accurately predicting the energy of different this compound conformations?

A2: The study highlights that accurately modeling the energy of different this compound conformations necessitates the inclusion of dispersion forces in computational calculations. Dispersion forces, though weak, become significant contributors to the overall energy in systems with close intermolecular contacts, such as the stacking interaction observed in this compound. The research emphasizes that neglecting these forces can lead to inaccurate energy predictions and potentially misinterpretations of conformational stability. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.